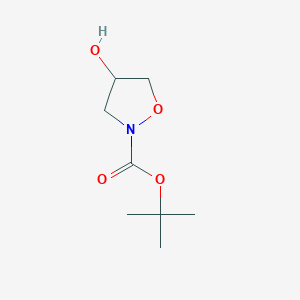

![molecular formula C23H19NO5 B1322500 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid CAS No. 372144-26-8](/img/structure/B1322500.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

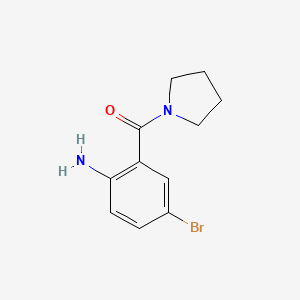

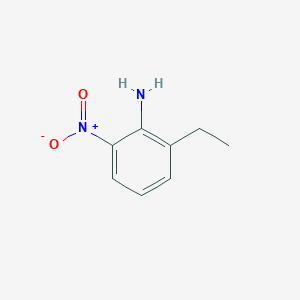

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid is a derivative that includes a fluorenylmethoxycarbonyl (Fmoc) group. This moiety is commonly used in the protection of amino groups during the synthesis of peptides and oligonucleotides. The presence of the 3-methoxybenzoic acid suggests potential applications in the synthesis of complex organic molecules, possibly in the field of medicinal chemistry or material science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For example, the 3-methoxy-4-phenoxybenzoyl group has been utilized for the protection of exocyclic amino groups of nucleosides, showing high selectivity and stability under acidic conditions, which is crucial for the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach . Additionally, a related compound, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, has been synthesized from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate, indicating that the Fmoc group can be introduced successfully in high yield under certain conditions .

Molecular Structure Analysis

The molecular structure of this compound would include a fluorenylmethoxycarbonyl group attached to an amino group, which is further connected to a 3-methoxybenzoic acid moiety. The Fmoc group is known for its stability and is often used in peptide synthesis because it can be removed under mild basic conditions without affecting the rest of the molecule. The 3-methoxy group may influence the electronic properties of the benzoic acid, potentially affecting reactivity and solubility.

Chemical Reactions Analysis

The Fmoc group is typically used in peptide synthesis for its ability to protect the amino group during coupling reactions and can be selectively removed afterwards. The presence of the 3-methoxybenzoic acid component suggests that the compound could participate in various organic reactions, such as amide bond formation, esterification, and could also be involved in the synthesis of heterocyclic compounds when reacting with different nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from the structure that the compound would likely exhibit high lipophilicity due to the Fmoc group . This could affect its solubility in organic solvents versus water. The stability of the compound under acidic conditions would be an important characteristic, especially in the context of oligonucleotide synthesis, where acid-labile protecting groups can lead to depurination . The chemical reactivity would be influenced by the presence of the Fmoc group, which is known to be stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection in multi-step synthetic procedures .

Applications De Recherche Scientifique

Peptide Synthesis and Modification :

- Johnson et al. (1993) demonstrated that derivatives of this compound are valuable intermediates in peptide synthesis with reversibly protected peptide bonds, aiding in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

- Funakoshi et al. (1988) identified a derivative as a useful precursor for the solid phase synthesis of peptide amides (Funakoshi et al., 1988).

Synthesis of Oligomers and Amino Acids :

- Gregar and Gervay-Hague (2004) synthesized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

- Adamczyk and Reddy (2001) synthesized a non-proteinogenic amino acid and its derivative using this compound (Adamczyk & Reddy, 2001).

Chemical Transformations and Reagents :

- Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids, key in the synthesis of β-peptides (Šebesta & Seebach, 2003).

- Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of amino acids using this compound (Tolstyakov et al., 2016).

Advanced Material Research :

- Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes in enzyme-activated systems (Cousins et al., 2009).

Bioimaging Applications :

- Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging applications, showcasing its potential in integrin-targeting and photophysical properties (Morales et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-2-amino-3-methoxybenzoic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research .

Mode of Action

The compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-2-amino-3-methoxybenzoic acid plays a role in the formation of peptide bonds, which are crucial in the creation of proteins . .

Pharmacokinetics

Like other fmoc-protected amino acids, it is soluble in dmf (01 mmol/ml) .

Result of Action

The primary result of the action of Fmoc-2-amino-3-methoxybenzoic acid is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, and its removal allows for the continuation of the peptide chain .

Action Environment

The action of Fmoc-2-amino-3-methoxybenzoic acid is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of certain reagents (such as piperidine for Fmoc removal) can influence the efficacy of the compound’s action . The compound is stable at room temperature .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-20-12-6-11-18(22(25)26)21(20)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOORNHZYVFASIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)